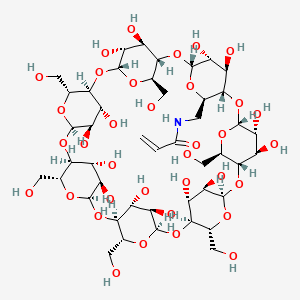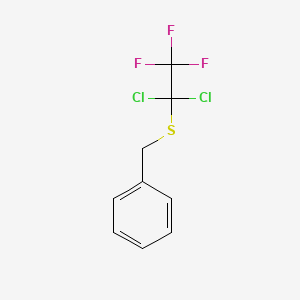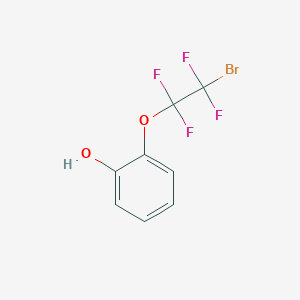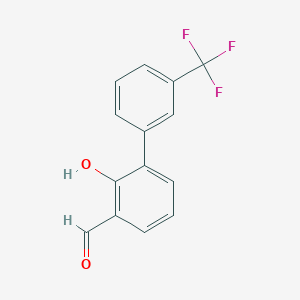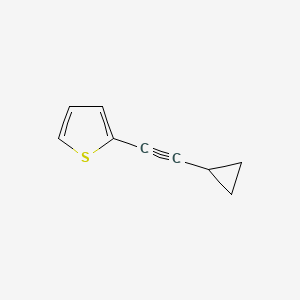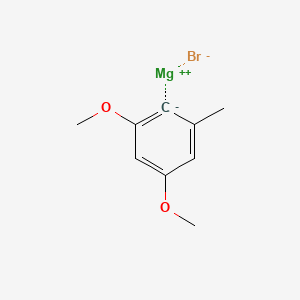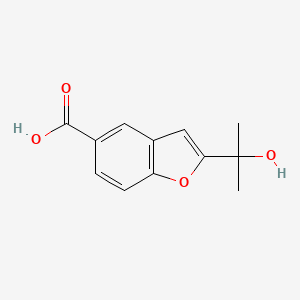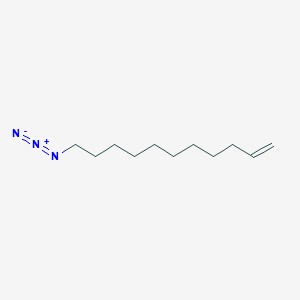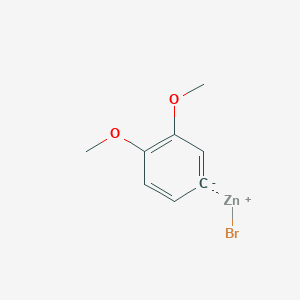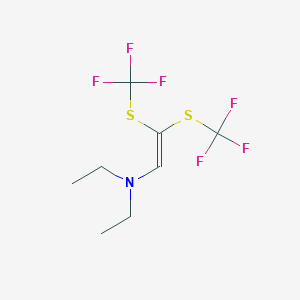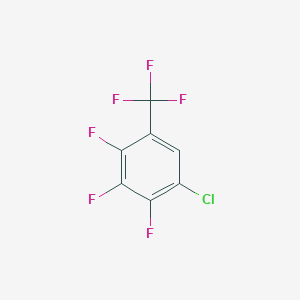
5-Chloro-2-methyl-3-(trifluoromethyl)nitrobenzene, 99%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-methyl-3-(trifluoromethyl)nitrobenzene, or 5-Cl-2-Me-3-Tf-NB, is a synthetic compound used in various scientific and industrial applications. It is a colorless to yellow-brown liquid, with a boiling point of approximately 173°C and a melting point of approximately -19°C. 5-Cl-2-Me-3-Tf-NB is a volatile and highly flammable substance, and is usually supplied as a 99% concentrated solution.
Aplicaciones Científicas De Investigación
5-Cl-2-Me-3-Tf-NB is used in various scientific and industrial applications, including organic synthesis, pharmaceuticals, and materials science. In organic synthesis, it is used as a reagent for the preparation of various compounds, such as nitroaromatics, nitroalkanes, and nitroalkenes. In pharmaceuticals, it is used as a starting material for the synthesis of various drugs and as a precursor for the synthesis of other compounds. In materials science, it is used as a precursor for the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 5-Cl-2-Me-3-Tf-NB is not fully understood. However, it is believed to involve a nucleophilic substitution reaction in which the chlorine atom of the molecule acts as a nucleophile and attacks the substrate, resulting in the formation of a new bond.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Cl-2-Me-3-Tf-NB are not well-studied. However, it is known that the compound has low toxicity and is generally considered to be of low risk to human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Cl-2-Me-3-Tf-NB in laboratory experiments include its low cost and ease of synthesis. Additionally, it has a relatively low toxicity and is not volatile, making it suitable for use in a variety of laboratory settings. The main limitation of the compound is its flammability, which can make it difficult to handle in some laboratory settings.
Direcciones Futuras
Future research on 5-Cl-2-Me-3-Tf-NB should focus on further elucidating its mechanism of action and exploring its potential applications in organic synthesis, pharmaceuticals, and materials science. Additionally, further research should be conducted to determine its potential toxicity and safety profile. Other potential future directions include exploring its potential applications in catalysis and exploring its potential uses in drug delivery systems.
Métodos De Síntesis
The synthesis of 5-Cl-2-Me-3-Tf-NB is typically performed in two steps. The first step involves the reaction of 2-methyl-3-nitrobenzene with trifluoromethanesulfonic anhydride (TFMS) to form 2-methyl-3-(trifluoromethyl)nitrobenzene. The second step involves the reaction of the intermediate with chlorine gas to yield 5-Cl-2-Me-3-Tf-NB.
Propiedades
IUPAC Name |
5-chloro-2-methyl-1-nitro-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c1-4-6(8(10,11)12)2-5(9)3-7(4)13(14)15/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAHOLROZLUWQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methyl-3-(trifluoromethyl)nitrobenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[1,4]dioxine-2-carboxylic acid ethyl ester](/img/structure/B6317330.png)
